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Compound of Interest

(E)-Ethyl 4,4-dimethoxybut-2-
Compound Name:
enoate

Cat. No.: B046319

An In-depth Technical Guide to (E)-Ethyl 4,4-dimethoxybut-2-enoate

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of chemical compounds is paramount. This guide provides a detailed overview
of (E)-Ethyl 4,4-dimethoxybut-2-enoate, covering its chemical identity, physical properties,
and a theoretical synthesis protocol.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name (E)-Ethyl 4,4-dimethoxybut-2-enoate is a
member of the enoate ester class of organic molecules. It is characterized by an ethyl ester
functional group and a carbon-carbon double bond in the E configuration.

Table 1: Chemical Identifiers and Synonyms
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Identifier Type Value

IUPAC Name (E)-Ethyl 4,4-dimethoxybut-2-enoate
Ethyl (E)-4,4-dimethoxy-2-butenoate[1], (E)-4,4-

Synonyms ) _ )
Dimethoxybut-2-enoic acid ethyl ester

CAS Number 114736-25-3[1]

Molecular Formula C8H1404[2]

Molecular Weight 174.19 g/mol

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its application
in research and development. The following table summarizes the key physicochemical data
for (E)-Ethyl 4,4-dimethoxybut-2-enoate.

Table 2: Physicochemical Data of (E)-Ethyl 4,4-dimethoxybut-2-enoate

Property Value Source

Appearance Clear Colourless QOil Pharmaffiliates
Boiling Point 221.9+40.0 °C (Predicted) ChemicalBook
Density 1.019+0.06 g/cm3 (Predicted) ChemicalBook
Storage 2-8°C Refrigerator Pharmaffiliates

Synthesis Protocol: A Theoretical Approach via
Wittig Reaction

While a specific documented experimental protocol for the synthesis of (E)-Ethyl 4,4-
dimethoxybut-2-enoate is not readily available in the surveyed literature, a plausible and
widely applicable method is the Wittig reaction. This powerful olefination reaction involves the
reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.mdpi.com/1422-8599/2017/3/M946
https://www.mdpi.com/1422-8599/2017/3/M946
https://pubchem.ncbi.nlm.nih.gov/compound/13917752
https://www.benchchem.com/product/b046319?utm_src=pdf-body
https://www.benchchem.com/product/b046319?utm_src=pdf-body
https://www.benchchem.com/product/b046319?utm_src=pdf-body
https://www.benchchem.com/product/b046319?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The retrosynthetic analysis for (E)-Ethyl 4,4-dimethoxybut-2-enoate suggests that it can be
synthesized from dimethoxyacetaldehyde and a stabilized phosphorus ylide derived from ethyl
bromoacetate. Stabilized ylides are known to predominantly yield the (E)-alkene isomer, which
is the desired stereochemistry for the target molecule.

Theoretical Experimental Protocol

Step 1: Preparation of the Phosphonium Ylide

e To a solution of triphenylphosphine in a suitable anhydrous solvent (e.g., toluene or THF) in a
round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an equimolar
amount of ethyl bromoacetate.

 Stir the mixture at room temperature or with gentle heating to facilitate the SN2 reaction,
leading to the formation of the corresponding phosphonium salt,
(ethoxycarbonylmethyl)triphenylphosphonium bromide.

« |solate the phosphonium salt by filtration and wash with a non-polar solvent (e.g., diethyl
ether) to remove any unreacted starting materials.

e Dry the phosphonium salt under vacuum.

¢ To generate the ylide, suspend the phosphonium salt in an anhydrous solvent (e.g., THF)
and treat it with a strong base, such as sodium hydride or n-butyllithium, at a low
temperature (e.g., 0 °C or -78 °C). The deprotonation of the a-carbon results in the formation
of the desired stabilized ylide, ethyl (triphenylphosphoranylidene)acetate.

Step 2: Wittig Reaction with Dimethoxyacetaldehyde

 In a separate reaction vessel under an inert atmosphere, dissolve dimethoxyacetaldehyde in
an anhydrous solvent (e.g., THF).

e Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

o Slowly add the freshly prepared phosphonium ylide solution to the aldehyde solution with
continuous stirring.
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» Allow the reaction mixture to warm to room temperature and stir for several hours, or until
TLC analysis indicates the consumption of the starting materials.

e Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

o Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a mixture of hexane and ethyl acetate) to afford pure (E)-Ethyl 4,4-
dimethoxybut-2-enoate.

Logical Workflow of the Proposed Synthesis

Ylide Formation

‘Wittig Reaction
Ethyl_bromoacetate

Stabilized Ylide Stabilized Ylide Reaction
S_N2 Y
Triphenylphosphine Phosphonium_salt (E)-Ethyl 4,4-dimethoxybut-2-enoate
mm—
Dimethoxyacetaldehyde

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (E)-Ethyl 4,4-dimethoxybut-2-enoate via Wittig
reaction.

Potential Applications and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct
involvement of (E)-Ethyl 4,4-dimethoxybut-2-enoate in signaling pathways or its explicit use
in experimental workflows within drug development. However, its structural motifs suggest
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potential as a versatile building block in organic synthesis. The a,3-unsaturated ester
functionality can participate in various chemical transformations, including:

e Michael Addition: The electrophilic 3-carbon is susceptible to attack by nucleophiles, allowing
for the introduction of a wide range of substituents.

e Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition
reactions, leading to the formation of six-membered rings, a common scaffold in many
biologically active molecules.

o Epoxidation and Dihydroxylation: The alkene can be functionalized to introduce epoxide or
diol moieties, further increasing molecular complexity.

Given these possibilities, (E)-Ethyl 4,4-dimethoxybut-2-enoate could serve as a valuable
intermediate in the synthesis of more complex molecules with potential biological activity.
Further research is required to explore its utility in medicinal chemistry and its potential
interactions with biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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